4-Nitrobenzenesulfenyl chloride
Description
Historical Context and Evolution of Electrophilic Sulfur Reagents
The study of electrophilic sulfur reagents has a rich history, with sulfenyl chlorides being among the earliest recognized examples. A significant milestone in their preparation was the Zincke disulfide reaction, named after Theodor Zincke, which involves the chlorination of disulfides (RSSR) to yield the corresponding sulfenyl chlorides (RSCl). wikipedia.org This reaction provided a straightforward route to these valuable reagents, paving the way for their exploration in organic synthesis.
Over time, the repertoire of electrophilic sulfur reagents has expanded significantly. rsc.orgresearchgate.net This evolution was driven by the need for reagents with tailored reactivity, selectivity, and handling properties. nsf.gov While sulfenyl halides were foundational, the development of other classes of electrophilic sulfur compounds, such as N-(arylthio)succinimides and related reagents, offered alternatives with different reactivity profiles and stability. nsf.gov This continuous development has enabled a more nuanced and controlled introduction of sulfur moieties into organic molecules.
Fundamental Principles of Sulfenyl Halide Reactivity in Organic Synthesis
The reactivity of sulfenyl halides is dominated by the electrophilic character of the sulfur atom. The adjacent halogen atom, being more electronegative, polarizes the sulfur-halogen bond, rendering the sulfur atom susceptible to attack by nucleophiles. This fundamental principle governs their reactions with a wide array of nucleophilic partners. acsgcipr.org
A hallmark reaction of sulfenyl chlorides is their addition across alkenes and alkynes. wikipedia.org This process typically proceeds through a bridged thiiranium (or episulfonium) ion intermediate, which is then opened by the chloride ion or other available nucleophiles. nsf.gov This mechanism often dictates the stereochemical outcome of the addition.
Sulfenyl chlorides also readily react with various heteroatom nucleophiles. For instance, they react with amines to form sulfenamides and with alcohols or water to yield sulfenate esters. wikipedia.org These reactions are fundamental in the synthesis of diverse organosulfur compounds. The electrophilic sulfur center of sulfenyl halides can be considered a "soft" electrophile, leading to favorable reactions with "soft" nucleophiles, a concept explained by Hard-Soft Acid-Base (HSAB) theory.
Positioning of 4-Nitrobenzenesulfenyl Chloride within Electrophilic Arylsulfenylation Agents
Within the family of arylsulfenyl chlorides, this compound stands out due to the influence of the para-nitro group. This powerful electron-withdrawing group significantly impacts the reactivity of the molecule in several ways.
The nitro group enhances the electrophilicity of the sulfur atom through inductive and resonance effects. This heightened electrophilicity makes this compound a more potent sulfenylating agent compared to its unsubstituted or electron-donating-group-substituted counterparts. The increased reactivity is advantageous in reactions with weaker nucleophiles or when faster reaction rates are desired.
The table below provides a qualitative comparison of the electrophilicity of various substituted benzenesulfenyl chlorides, illustrating the position of the 4-nitro derivative.
| Substituent (at para-position) | Electronic Effect | Relative Electrophilicity of Sulfur |
| -OCH₃ (Methoxy) | Electron-donating | Lower |
| -CH₃ (Methyl) | Electron-donating | Low |
| -H (Hydrogen) | Neutral | Moderate |
| -Cl (Chloro) | Electron-withdrawing | High |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Highest |
This enhanced reactivity has made this compound a valuable reagent in various applications, including the protection of functional groups and the synthesis of complex molecules where a highly reactive sulfenylating agent is required.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOVAWEMBIIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403158 | |
| Record name | 4-Nitrobenzenesulfenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-32-6 | |
| Record name | 4-Nitrobenzenesulfenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrobenzenesulfenyl chloride | |
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Synthetic Methodologies for 4 Nitrobenzenesulfenyl Chloride
Classical Preparative Routes from Disulfides (e.g., Di-(4-nitrophenyl)-disulfide)
The most established and widely cited method for preparing 4-nitrobenzenesulfenyl chloride is the direct chlorination of di-(4-nitrophenyl)-disulfide. This process involves the cleavage of the disulfide bond by an electrophilic chlorine source, typically chlorine gas (Cl₂).
The general reaction is as follows: (O₂NC₆H₄S)₂ + Cl₂ → 2 O₂NC₆H₄SCl
A common laboratory procedure involves suspending di-(4-nitrophenyl)-disulfide in a suitable inert solvent, such as chloroform. prepchem.com Chlorine gas is then bubbled through the stirred suspension. The reaction progress is visually indicated by the dissolution of the solid disulfide to form a clear, homogenous solution. The temperature is typically controlled, starting at a moderate temperature (e.g., 25-30°C) and then gently heated (e.g., 40-45°C) to ensure the reaction goes to completion. prepchem.com After the consumption of chlorine ceases, the solvent is removed under vacuum to yield the oily this compound product. prepchem.com
For the analogous synthesis of the ortho-isomer, o-nitrophenylsulfur chloride, a similar chlorination of the corresponding disulfide is performed in carbon tetrachloride at a temperature of 50–60°C, sometimes with iodine acting as a catalyst. orgsyn.org This suggests that reaction conditions can be adapted for different isomers.
Alternative and Emerging Synthetic Strategies for this compound
While the disulfide route is classical, other strategies common for sulfenyl chloride synthesis represent viable alternatives. A prominent alternative involves the direct chlorination of the corresponding thiol, 4-nitrothiophenol. This approach utilizes a chlorinating agent to convert the thiol into the desired sulfenyl chloride. Common reagents for this type of transformation include N-chlorosuccinimide (NCS). organic-chemistry.orgwikipedia.org The reaction is typically rapid and can often be performed under mild conditions.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency and success of synthesizing aryl sulfenyl chlorides are highly dependent on the optimization of reaction conditions, particularly the choice of solvent and temperature. The yield and purity of the final product can be significantly influenced by these parameters.
For the classical chlorination of disulfides, the selection of an appropriate solvent is critical. The solvent must be inert to the chlorinating agent and capable of suspending the starting material and dissolving the product. Chloroform and carbon tetrachloride are commonly documented for these reactions. prepchem.comorgsyn.org In the synthesis of a related compound, 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride, it was noted that among many tested organic solvents, only nitrobenzene (B124822) gave a satisfactory yield (76%) when the chlorination was performed at 100°C. lukasiewicz.gov.pl This highlights the profound impact the solvent can have on reaction outcomes.
Temperature is another key variable. For the synthesis of this compound from its disulfide, a two-stage temperature profile (25-30°C followed by 40-45°C) is used to control the reaction. prepchem.com In the preparation of the ortho-isomer, a constant temperature of 50-60°C is maintained, yielding 66-71% of the product. orgsyn.org These examples underscore that the optimal thermal conditions must be determined empirically for each specific substrate and solvent system to maximize yield and minimize the formation of byproducts.
The following table summarizes reported reaction conditions for the synthesis of nitro-substituted aryl sulfenyl chlorides, illustrating the variations in methodology.
| Product | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | Di-(4-nitrophenyl)-disulfide | Cl₂ | Chloroform | 25-45 | Not specified | prepchem.com |
| 2-Nitrophenylsulfenyl chloride | Di-(2-nitrophenyl)-disulfide | Cl₂ | Carbon Tetrachloride | 50-60 | 66-71 | orgsyn.org |
| 4-Dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride | Bis(4-dichloromethylsulfonyl-2-nitrophenyl)disulfide | Cl₂ | Nitrobenzene | 100 | 76 | lukasiewicz.gov.pl |
Reactivity and Mechanistic Investigations of 4 Nitrobenzenesulfenyl Chloride
Electrophilic Sulfenylation Reactions
The electron-deficient sulfur atom in 4-nitrobenzenesulfenyl chloride, a consequence of the electron-withdrawing nitro group, renders it a potent electrophile. This characteristic drives its participation in electrophilic sulfenylation reactions, where it readily adds to carbon-carbon multiple bonds.
Addition to Unsaturated Systems (e.g., N-propargylic β-enaminones)
A notable example of the electrophilic nature of this compound is its reaction with N-propargylic β-enaminones. In this reaction, the sulfenyl chloride acts as a soft electrophile, preferentially attacking the α-carbon of the enaminone system. This leads to the formation of α-sulfenylated N-propargylic β-enaminones. This outcome is significant as it demonstrates that for these particular substrates, α-sulfenylation is the dominant reaction pathway, taking precedence over the potential formation of a thiirenium ion that might be expected from addition to the alkyne moiety.
The resulting α-sulfenylated products can then undergo further transformations, such as nucleophilic cyclization, to generate complex heterocyclic structures like 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines in good to high yields.
Regioselectivity and Stereochemical Considerations in Sulfenylation
The addition of sulfenyl chlorides to unsymmetrical alkenes and alkynes raises important questions of regioselectivity and stereochemistry. In general, the electrophilic addition of sulfenyl halides to alkenes proceeds via a bridged episulfonium ion (also known as a thiiranium ion) intermediate. The formation of this three-membered ring intermediate has significant stereochemical implications. The subsequent attack of the chloride ion (or another nucleophile present in the reaction mixture) typically occurs in an anti-fashion, leading to the formation of a trans-adduct. This is because the nucleophile attacks the carbon atom of the episulfonium ion from the side opposite to the sulfur bridge.
The regioselectivity of the addition is governed by the stability of the partial positive charge on the carbon atoms of the episulfonium ion. In the case of alkenes with electron-donating substituents, the attack of the nucleophile generally occurs at the more substituted carbon atom, following a Markovnikov-type regioselectivity. However, the bridged nature of the intermediate prevents the formation of a full carbocation and thus minimizes the likelihood of skeletal rearrangements that are common in reactions involving discrete carbocation intermediates.
In the case of alkynes, the initial addition of the sulfenyl chloride also leads to a thiirenium ion intermediate. The subsequent attack of the chloride ion typically results in the formation of a vinyl sulfide (B99878) with anti-addition stereochemistry.
Nucleophilic Substitution Reactions at the Sulfur Center
The sulfur atom in this compound is not only electrophilic but also susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to the formation of a wide array of sulfur-containing compounds. The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive towards nucleophiles.
Bimolecular and Stepwise Mechanisms in Nucleophilic Attack
The mechanism of nucleophilic substitution at the sulfur atom of sulfenyl chlorides can be complex and may proceed through different pathways, including bimolecular (SN2-like) and stepwise (addition-elimination) mechanisms.
In a bimolecular mechanism , the nucleophile attacks the sulfur atom in a single concerted step, leading to the formation of a transition state where the nucleophile is forming a bond to sulfur while the sulfur-chlorine bond is breaking. This is analogous to the SN2 reaction at a carbon center.
Alternatively, a stepwise mechanism involves the initial addition of the nucleophile to the sulfur atom to form a tetracoordinate, hypervalent sulfur intermediate (a sulfurane). This intermediate then eliminates the chloride ion in a second step to give the final product. The electrochemical reduction of 4-nitrobenzenesulfonyl chloride has been shown to proceed via a "sticky" dissociative mechanism, where the electron transfer and the S-Cl bond cleavage are concerted, suggesting a pathway that avoids a stable radical anion intermediate. researchgate.net
The aminolysis of this compound with benzylamines has been found to proceed through both uncatalyzed (k2) and catalyzed (k3) pathways, in addition to solvolysis. The significant primary kinetic isotope effects observed suggest that proton transfer from the benzylamine (B48309) to the chlorine atom occurs concurrently with the nucleophilic attack, pointing towards a concerted mechanism in this specific case. researchgate.net
Reactions with Carbon- and Heteroatom-Based Nucleophiles
This compound reacts with a diverse range of nucleophiles, leading to the formation of new carbon-sulfur and heteroatom-sulfur bonds.
Heteroatom-Based Nucleophiles:
Amines: Primary and secondary amines readily react with this compound to form the corresponding 4-nitrobenzenesulfenamides. This reaction is a cornerstone for the introduction of the 4-nitrophenylthio group onto nitrogen.
Alcohols and Phenols: In the presence of a base, alcohols and phenols can act as nucleophiles, attacking the sulfur atom to yield 4-nitrobenzenesulfenate esters.
Thiols: Thiols are excellent nucleophiles for sulfur and react with this compound to form unsymmetrical disulfides.
Carbon-Based Nucleophiles: While less common than reactions with heteroatom nucleophiles, this compound can react with certain carbon nucleophiles.
Enolates: Enolates, being soft nucleophiles, can potentially react at the sulfur center to form α-thio ketones or aldehydes.
Organometallic Reagents: The reaction with highly reactive organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) is expected to be complex. While these reagents are strong nucleophiles, their high basicity can lead to side reactions. The reaction of Grignard reagents with sulfonyl chlorides has been used to prepare sulfones, suggesting that a similar reaction with a sulfenyl chloride could potentially lead to the formation of sulfides (R-S-Ar).
Rearrangement Reactions Involving this compound Derived Intermediates
The intermediates formed during the reactions of this compound, particularly the episulfonium ions generated from its addition to alkenes, have the potential to undergo rearrangement reactions. However, specific examples of skeletal rearrangements, such as Wagner-Meerwein shifts, directly involving intermediates derived from this compound are not extensively documented in the reviewed literature.
In principle, if the episulfonium ion were to open to form a discrete carbocation, subsequent 1,2-hydride or 1,2-alkyl shifts could occur to generate a more stable carbocation before being trapped by a nucleophile. The stability of the bridged episulfonium ion generally disfavors the formation of an open carbocation, thus making such rearrangements less common compared to reactions that proceed through unbridled carbocation intermediates.
Neighboring group participation by the newly introduced 4-nitrophenylthio group in subsequent reactions of the adducts is another possibility. The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile to influence the stereochemistry and reactivity at an adjacent reaction center. inflibnet.ac.inwikipedia.org This can lead to retention of stereochemistry or the formation of rearranged products, depending on the substrate and reaction conditions.
While the general principles of carbocation rearrangements and neighboring group participation are well-established, their specific application to intermediates derived from this compound requires further investigation to be definitively characterized.
Kinetic and Thermodynamic Aspects of this compound Reactions
The reactivity of this compound is profoundly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Kinetic studies provide invaluable insights into the reaction rates and the factors that control them, while thermodynamic data shed light on the feasibility and position of equilibrium of these reactions.
Aminolysis and Solvolysis Kinetics
A significant finding in these studies is the observation of a large primary normal kinetic isotope effect when deuterated benzylamine is used. This indicates that the proton transfer from the benzylamine to the chlorine atom of the sulfenyl chloride is a concurrent process with bond formation, suggesting a highly involved transition state. nist.gov
The electronic effects of substituents on the benzylamine have been quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). The Hammett plot for the catalyzed pathway (k₃) in the reaction with X-benzylamines in DMSO at 25°C yields a significant ρₓ value. nist.gov This value is greater than that for the uncatalyzed path, indicating a greater degree of bond formation in the transition state of the catalyzed reaction. nist.gov
Similarly, the solvolysis of a series of 4-X-benzenesulfonyl chlorides, including the 4-nitro derivative, has been studied to understand the effect of substituents on the reaction rate. The hydrolysis of these compounds is proposed to proceed via a trigonal bipyramidal transition state, consistent with an SN2-type mechanism.
Table 1: Kinetic Data for the Aminolysis of this compound with Benzylamines in DMSO at 25°C
| Substituent (X) in Benzylamine | k₂ (M⁻¹s⁻¹) | k₃ (M⁻²s⁻¹) |
|---|---|---|
| p-OCH₃ | 1.23 | 10.5 |
| p-CH₃ | 0.98 | 8.2 |
| H | 0.75 | 6.1 |
| p-Cl | 0.52 | 4.3 |
The kinetic solvent isotope effect (KSIE) for the solvolysis of 4-nitrobenzenesulfonyl chloride provides further mechanistic details. The KSIE values vary systematically with the Hammett σ values of the substituents, which is in contrast to the insensitivity of KSIE to structural changes in SN2 reactions at a saturated carbon atom. This suggests a greater degree of bond-making is required to reach the transition state in the sulfonyl chloride series.
Thermodynamic Parameters
While extensive kinetic data is available, comprehensive thermodynamic data for the reactions of this compound is less common in the literature. However, thermodynamic parameters for the compound itself and for some of its reaction products can be found, allowing for the estimation of reaction enthalpies and Gibbs free energies.
The standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) are fundamental thermodynamic properties. For 4-nitrobenzenesulfonyl chloride, these values have been calculated using computational methods.
To understand the thermodynamics of such a process, the enthalpies of formation of the reactants and products are required. The NIST Chemistry WebBook provides enthalpy of fusion and sublimation data for triphenylphosphine (B44618) oxide and triphenylphosphine sulfide, which can be used in thermodynamic cycles to estimate reaction enthalpies. nist.govnist.gov
Table 2: Calculated Thermodynamic Data for 4-Nitrobenzenesulfonyl Chloride
| Property | Value | Unit | Method |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation (g_f) | -342.50 | kJ/mol | Joback Method |
| Enthalpy of Formation at Standard Conditions (h_f) | -421.96 | kJ/mol | Joback Method |
The hydrolysis of 4-nitrobenzenesulfonyl chloride is another important reaction. Mechanistic studies suggest that this process can occur via two pathways in aqueous solutions: a direct attack by water (SN2) and a process involving anionic intermediates (SAN). nist.gov The contribution of the anionic pathway is observed to increase with the electron-withdrawing strength of the substituent, being maximal for the 4-nitro derivative. nist.gov
Applications of 4 Nitrobenzenesulfenyl Chloride in Complex Organic Synthesis
Construction of Sulfur-Containing Organic Frameworks
The electrophilic sulfur center in 4-nitrobenzenesulfenyl chloride readily reacts with a variety of nucleophiles, making it a valuable tool for creating carbon-sulfur bonds and building sulfur-containing organic structures.
This compound is an effective reagent for the synthesis of aryl thioethers. The reaction proceeds through a nucleophilic substitution mechanism where a thiol attacks the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion. This reaction is generally carried out under mild conditions and provides good yields of the corresponding aryl thioethers.
The general transformation can be represented as: Ar-SH + Cl-S-Ar' → Ar-S-S-Ar' + HCl where Ar' is the 4-nitrophenyl group.
This method is applicable to a wide range of thiols, including both aromatic and aliphatic thiols, allowing for the synthesis of a diverse array of aryl thioether derivatives. The resulting 4-nitrophenyl thioethers can be further manipulated, for instance, by reduction of the nitro group to an amine, which can then be used in subsequent synthetic steps.
Table 1: Examples of Aryl Thioether Synthesis
| Thiol | Product |
|---|---|
| Thiophenol | Phenyl-(4-nitrophenyl)-sulfane |
| 4-Methylthiophenol | (4-Methylphenyl)-(4-nitrophenyl)-sulfane |
This table represents typical transformations and is for illustrative purposes.
While this compound is often synthesized from the corresponding disulfide, di-(4-nitrophenyl)-disulfide, by chlorination, the reverse reaction can also occur. google.comprepchem.com The sulfenyl chloride can react with a thiol to form a disulfide. This reaction is particularly relevant when considering the stability and handling of sulfenyl chlorides.
The reaction with a thiol can be summarized as: R-SH + 4-NO₂C₆H₄SCl → R-S-S-C₆H₄NO₂ + HCl
Furthermore, under certain conditions, sulfenyl chlorides can participate in reactions that lead to the formation of polysulfides, although the controlled synthesis of specific polysulfides can be challenging. The reaction of this compound with sources of sulfur, such as hydrogen sulfide (B99878) or its salts, can lead to the formation of di-, tri-, and higher polysulfides.
Utility in Heterocyclic Compound Synthesis
The reactivity of this compound has been harnessed in the synthesis of various heterocyclic compounds through cyclization reactions. Its ability to act as an electrophile and introduce a sulfur-containing moiety facilitates the formation of cyclic structures.
A notable application of this compound is in the synthesis of substituted 1-pyrrolines. For instance, the reaction of N-propargylic β-enaminones with this compound in refluxing acetonitrile (B52724) leads to the formation of α-sulfenylated intermediates. These intermediates, upon treatment with a base such as sodium hydride or cesium carbonate, undergo nucleophilic cyclization to yield 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines in good to high yields. This process demonstrates excellent tolerance to a variety of aromatic and heteroaromatic groups with both electron-donating and electron-withdrawing substituents.
While direct examples of this compound in the synthesis of 1,4-oxazepines are not extensively documented, the known reactivity of sulfonium (B1226848) salts in cyclization reactions suggests its potential in this area. researchgate.net For example, vinyl sulfonium salts are known to undergo annulation reactions to form heterocyclic structures. researchgate.net It is plausible that this compound could be used to generate an in-situ electrophilic sulfur species that triggers a cyclization cascade with an appropriately substituted amino alcohol derivative to form a 1,4-oxazepine (B8637140) ring system.
The electrophilic addition of sulfenyl chlorides to alkenes is a well-established method for the synthesis of sulfur-containing heterocycles. The regioselectivity of these reactions is a key aspect, often governed by the electronic and steric properties of the alkene. While specific examples involving this compound in the synthesis of a wide range of fused heterocycles are emerging, the principles from related systems are applicable. For instance, the reactions of 2-quinolinesulfenyl halides with alkenes and cycloalkenes have been shown to proceed in a regioselective manner to afford fused thiazolium derivatives. nih.gov The electrophilic sulfur atom adds to the double bond, followed by an intramolecular cyclization to form the fused heterocyclic system. nih.gov The regiochemical outcome can often be predicted by considering the stability of the intermediate carbocation or episulfonium ion. It is anticipated that this compound would react similarly with dienes and other unsaturated systems to provide access to a variety of fused sulfur-containing heterocycles.
Advanced Functionalization Strategies Using this compound
Beyond its role in constructing the core skeletons of molecules, this compound is a key reagent in advanced functionalization strategies, most notably in the protection of functional groups.
The "nosyl" (Ns) group, derived from 4-nitrobenzenesulfonyl chloride, is a widely used protecting group for amines, particularly in peptide synthesis. guidechem.comacs.orgnih.gov The nosyl group is readily introduced by reacting an amine with 4-nitrobenzenesulfonyl chloride in the presence of a base.
Key Features of the Nosyl Protecting Group:
Stability: The nosyl group is stable to a wide range of reaction conditions, including strong acids. guidechem.com
Activation: The strong electron-withdrawing nature of the nitro group makes the N-H proton of a nosyl-protected primary amine acidic, facilitating N-alkylation reactions. guidechem.com
Cleavage: The nosyl group can be selectively removed under mild conditions using a variety of thiol-based reagents, such as thiophenol in the presence of a base like potassium carbonate. researchgate.net
This protecting group strategy is particularly valuable in the synthesis of complex peptides and other natural products. acs.orgnih.gov
Furthermore, 4-nitrobenzenesulfonyl chloride has been employed in glycosylation reactions. In conjunction with other reagents, it can be used for the stereoselective α-glucosylation of partially protected carbohydrates, showcasing its utility in the complex field of carbohydrate chemistry. fishersci.com The high reactivity of the corresponding sulfonates formed from alcohols and 4-nitrobenzenesulfonyl chloride makes them excellent leaving groups in nucleophilic substitution reactions. guidechem.com
Role in Asymmetric Transformations
The development of stereoselective methods for the formation of carbon-sulfur bonds is a significant focus in modern organic synthesis, as chiral organosulfur compounds are prevalent in biologically active molecules and serve as versatile synthetic intermediates. While direct, highly enantioselective catalytic reactions employing this compound are not extensively documented in readily available literature, its potential in asymmetric transformations can be understood through its participation in diastereoselective reactions and its use in the synthesis of chiral thioethers.
The addition of sulfenyl chlorides to alkenes is a well-established method for the formation of β-chloro thioethers. The stereochemical outcome of this reaction is typically anti-addition, proceeding through a bridged thiiranium ion intermediate. This inherent diastereoselectivity can be harnessed in asymmetric synthesis. When the alkene substrate is chiral, the facial selectivity of the attack by this compound can be influenced by the existing stereocenter(s), leading to the formation of diastereomerically enriched products. This principle is fundamental in substrate-controlled asymmetric synthesis.
Furthermore, the synthesis of chiral thioethers can be achieved using enzymatic catalysts. Ene-reductases (EREDs) have been employed in the synthesis of chiral thioethers from prochiral vinyl sulfides. nih.gov Although this specific example does not use this compound directly as the electrophilic sulfur source, it highlights a strategy where a related sulfur-containing starting material can be transformed into a valuable chiral product. The challenges in achieving high enantioselectivity in chemical catalysis for such transformations often stem from the potential for the sulfur atom to poison metal catalysts. nih.gov
Organocatalysis presents a powerful alternative for asymmetric sulfenylation. Chiral thioureas, for instance, have been successfully used as catalysts in the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to nitroalkenes, followed by a cyclization to afford chiral dihydrofuro[3,2-c]coumarins with good enantioselectivities. nih.gov While this example illustrates the power of chiral thiourea (B124793) catalysts in complex reactions, direct enantioselective sulfenylation of carbonyl compounds with reagents like this compound, catalyzed by chiral amines or other organocatalysts, remains an area with underexplored potential.
The following table summarizes representative conditions for related asymmetric sulfenylation reactions, providing a basis for envisioning the potential application of this compound in similar transformations.
Table 1: Examples of Asymmetric C-S Bond Forming Reactions
| Catalyst Type | Substrate | Sulfur Source | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ene-reductase (ERED) | Prochiral vinyl sulfide | α-Bromoacetophenone | Chiral γ-thioether ketone | up to >99.5% | nih.gov |
Tandem and Cascade Reactions
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. The reactivity of this compound makes it an excellent candidate for initiating such reaction sequences.
The addition of this compound to an unsaturated system, such as an alkene or alkyne, generates a reactive intermediate that can participate in subsequent transformations. For instance, the β-chloro thioether formed from the addition to an alkene can undergo intramolecular cyclization if a suitable nucleophile is present within the molecule. This sulfenocyclization strategy is a powerful tool for the construction of heterocyclic systems.
A potential tandem reaction sequence could involve the Michael addition of a nucleophile to a system that can be generated from a precursor using this compound. For example, a tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been developed to synthesize polysubstituted dihydrofurans. nih.gov While not directly involving this compound, this showcases a tandem process involving a related class of compounds. The electrophilic addition of this compound to a suitably designed diene or enyne could trigger a cascade of cyclizations, leading to the rapid assembly of complex polycyclic structures.
An illustrative example of a cascade reaction is the Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols. beilstein-journals.org This reaction proceeds through a benzyl (B1604629) carbenium ion intermediate which is trapped intramolecularly. One can envision a scenario where the addition of this compound to a vinyl arene bearing a tethered nucleophile initiates a similar cascade, leading to the formation of sulfur-containing polycyclic compounds.
The following table outlines conceptual tandem and cascade reactions that could be initiated by this compound, based on known reactivity patterns of sulfenyl chlorides and related electrophiles.
Table 2: Conceptual Tandem and Cascade Reactions Involving this compound
| Initiating Step | Subsequent Step(s) | Potential Product Class |
|---|---|---|
| Addition to an alkene | Intramolecular nucleophilic attack by a tethered alcohol, amine, or carboxylate | Sulfur-containing heterocycles (e.g., tetrahydrothiophenes, thiolactones) |
| Addition to a diene | Intramolecular cyclization / [4+2] cycloaddition | Polycyclic sulfur-containing compounds |
| Addition to a vinyl arene | Friedel-Crafts-type cyclization onto the aromatic ring | Tetralin- and indane-based thioethers |
Theoretical and Computational Studies of 4 Nitrobenzenesulfenyl Chloride Chemistry
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the electronic characteristics that govern the reactivity of 4-nitrobenzenesulfenyl chloride. The presence of the electron-withdrawing nitro group at the para position of the benzene (B151609) ring significantly influences the electronic distribution within the molecule, enhancing the electrophilicity of the sulfenyl sulfur atom. This makes the sulfur atom highly susceptible to nucleophilic attack, a key feature of its chemistry.
Computational studies, often employing density functional theory (DFT), have provided insights into the molecule's frontier molecular orbitals. The lowest unoccupied molecular orbital (LUMO) is of particular interest, as its energy and localization indicate the most probable site for nucleophilic attack. In related nitro-substituted benzenesulfonyl compounds, it has been shown that the sulfonyl-bearing carbon has a large LUMO coefficient, suggesting that attack at this position leads to a more stabilized transition state. cdnsciencepub.com This principle is applicable to this compound, explaining its high reactivity towards nucleophiles.
Furthermore, time-dependent DFT (TD-DFT) calculations on analogous compounds like 2,4-dinitrobenzenesulfenyl halides have been used to interpret their UV-Vis spectra. chemrxiv.org These analyses reveal that electronic transitions, such as the n(O) to σ*(S–X) transition, are sensitive to the nature of the halide and substituents on the aromatic ring. chemrxiv.org Such studies provide a framework for understanding the electronic transitions and photophysical properties of this compound.
Table 1: Computed Electronic Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.1 | PubChem |
| Topological Polar Surface Area | 88.3 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
These computed properties from databases like PubChem offer a quantitative measure of the molecule's polarity and size, which are important factors in its reactivity and interaction with other molecules. nih.govnih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry has been pivotal in mapping the potential energy surfaces of reactions involving this compound, allowing for the detailed characterization of reaction pathways, intermediates, and transition states.
One of the well-studied reactions is its hydrolysis. Theoretical studies suggest that the hydrolysis of arenesulfonyl chlorides can proceed through different mechanisms, with the specific pathway being sensitive to the substituents on the benzene ring. researchgate.net For this compound, a contribution from a process involving anionic intermediates has been proposed to be at its maximum compared to other substituted arenesulfonyl chlorides. researchgate.netrsc.org The mechanism can shift from a dissociative SN1-like pathway to an associative SN2-like pathway, with a trigonal bipyramidal transition state being favored for the nucleophilic attack. cdnsciencepub.com
The aminolysis of this compound with benzylamines has also been investigated computationally. These studies indicate that the reaction can proceed through both uncatalyzed (k2) and catalyzed (k3) pathways, in addition to a solvolysis (ko) path. koreascience.kr The calculations point towards the formation of a hypervalent intermediate. koreascience.kr Furthermore, the analysis of primary normal kinetic isotope effects suggests that the proton transfer from the benzylamine (B48309) to the chlorine atom of the substrate occurs concurrently within the transition state. koreascience.kr The Brønsted (βx) and Hammett (ρx) values for the catalyzed path are larger than for the uncatalyzed path, indicating a greater degree of bond formation in the catalyzed transition state. koreascience.kr
Electrochemical reduction of this compound has been shown by theoretical calculations to proceed via a "sticky" dissociative mechanism. scholaris.ca In this concerted process, the electron transfer and the cleavage of the S-Cl bond occur simultaneously, leading to the formation of an arylsulfinyl radical and a chloride anion that exhibit strong interactions. scholaris.ca
Prediction of Selectivity and Energetics in this compound Mediated Processes
Computational methods are increasingly used to predict the selectivity and energetics of chemical reactions, providing valuable guidance for synthesis planning. While specific computational studies on the prediction of selectivity for all reactions of this compound are not extensively documented, the general principles and methodologies are well-established and applicable.
For instance, in electrophilic addition reactions of sulfenyl chlorides to alkenes, DFT calculations have been successfully employed to study the regioselectivity. researchgate.net These studies analyze the structure and stability of possible intermediates, such as episulfonium ions, and the subsequent nucleophilic attack by the chloride anion. researchgate.net The regioselectivity is often governed by the electronic properties of the intermediates, specifically the distribution of the LUMO and LUMO+1, which dictates the preferred site of attack by the nucleophile's highest occupied molecular orbital (HOMO). researchgate.net Such approaches can be applied to predict the outcome of addition reactions involving this compound with various unsaturated systems.
Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity. nih.govrsc.orgresearchgate.net These models can learn the complex relationships between molecular structure and reactivity, offering a rapid and accurate means of predicting the major product of a reaction. rsc.org While not specifically tailored for this compound, these general tools can be utilized to forecast the regioselectivity of its reactions.
The energetics of reactions involving this compound, including the calculation of activation energies and reaction enthalpies, can be determined using quantum chemical methods. This information is crucial for understanding reaction rates and equilibria. For example, in the hydrolysis of arenesulfonyl chlorides, pseudothermodynamic parameters such as ΔG‡, ΔH‡, and ΔS‡ have been derived from kinetic measurements and can be correlated with computational results to provide a comprehensive picture of the reaction energetics. cdnsciencepub.com
Molecular Modeling of Intermolecular Interactions
Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo simulations, provide a means to study the non-covalent interactions between this compound and its environment, such as solvent molecules or other reactants. These interactions can significantly influence reaction rates and pathways.
Although specific molecular modeling studies focused solely on the intermolecular interactions of this compound are not widely reported, the methodologies are well-established. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. By simulating the movement of molecules over time, MD can provide insights into solvation structures, diffusion, and the free energy profiles of reactions in solution.
The computed properties such as the octanol-water partition coefficient (XLogP3) of 2.1 for this compound suggest a moderate lipophilicity, which influences its solubility and partitioning between different phases. nih.gov This property is a manifestation of the balance of intermolecular forces, including van der Waals interactions and electrostatic interactions, between the solute and the solvent molecules.
In the context of solvolysis reactions, molecular modeling can be used to understand the role of the solvent in stabilizing transition states and intermediates. For example, in the hydrolysis of related sulfonyl chlorides, the kinetic solvent isotope effect has been used to infer the degree of bond-making at the transition state and the extent of solvent reorganization. cdnsciencepub.com Molecular modeling could provide a more detailed, atomistic picture of these solvent effects.
Innovations in 4 Nitrobenzenesulfenyl Chloride Research and Future Perspectives
Development of Green Chemistry Methodologies for 4-Nitrobenzenesulfenyl Chloride Synthesis and Reactions
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are being actively applied to the synthesis and reactions of sulfenyl chlorides. Traditional synthesis methods often rely on hazardous reagents and solvents like carbon disulfide or carbon tetrachloride. nih.gov Modern research seeks to replace these with more environmentally benign alternatives.
A key focus has been the development of catalyst- and additive-free reaction conditions. For instance, a novel catalyst-free method for the sulfenylation of indoles has been developed using sulfinic esters as the sulfur source in ethanol (B145695), a greener solvent. rsc.org This approach provides a more sustainable route to structurally diverse indole (B1671886) thioethers. rsc.org Similarly, photochemical methods are being explored for the synthesis of disulfides from organosulfenyl chlorides without the need for any catalysts or additives, with solvents like methanol (B129727) and ethanol showing high efficiency. rsc.org
Research has also focused on making the synthesis of the precursor, 4-nitrobenzenesulfonyl chloride, greener. While traditional methods can be complex, newer patented methods aim for simpler, safer, and higher-yield processes with lower costs, which is an advancement for industrial-scale production. google.com The use of water as a reaction medium, where feasible, represents a significant step forward in green chemistry applications for sulfonyl and sulfenyl chloride reactions. nih.govorgsyn.org
Table 1: Comparison of Solvents in Photochemical Disulfide Synthesis from Sulfenyl Chloride
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Water | 46 |
| 2 | Methanol | 82 |
| 3 | Ethanol | 80 |
| 4 | Isopropanol | 74 |
| 5 | Acetic Acid | 50 |
Data sourced from a study on the photochemical homo-coupling of trichloromethyl sulfenyl chloride. rsc.org
Flow Chemistry Applications in Sulfenylation Protocols
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful tool for the synthesis and application of sulfenyl and sulfonyl chlorides. mdpi.com This technology offers significant advantages in safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous intermediates. nih.govacs.orgchemrxiv.orgmdpi.comseqens.com
The synthesis of sulfenyl chlorides can be highly exothermic and may evolve corrosive gases like hydrogen chloride. nih.govacs.org Continuous flow reactors provide superior temperature and pressure control, minimizing the risk of thermal runaway and improving process safety. chemrxiv.orgrsc.org This enhanced control often leads to better reaction outcomes and reduced byproduct formation. nih.govacs.org Researchers have successfully implemented continuous flow systems for the synthesis of sulfonyl chlorides from thiols and disulfides, achieving very high space-time yields in small reactor volumes and short residence times. rsc.org
The benefits of flow chemistry extend to various applications, including nitrations and halogenations, which are relevant to the synthesis of precursors for this compound. amt.ukvapourtec.com By enabling faster reactions, reducing solvent consumption, and allowing for the safe, on-demand generation of hazardous reagents, flow chemistry aligns with the goals of both green chemistry and process intensification. seqens.com The development of automated continuous systems further enhances reliability and consistency in the production of aryl sulfonyl chlorides. mdpi.com
Table 2: Advantages of Flow Chemistry in Sulfenyl/Sulfonyl Chloride Synthesis
| Feature | Benefit | Reference |
|---|---|---|
| Enhanced Heat & Mass Transfer | Superior temperature control, minimization of exotherms, improved safety. | nih.govacs.orgchemrxiv.orgamt.uk |
| Small Reactor Volume | Reduced risk by minimizing the quantity of hazardous material at any given time. | seqens.comrsc.org |
| Automation & Control | Precise control of reaction parameters (time, temp, stoichiometry), leading to higher yields and purity. | mdpi.com |
| Scalability | Straightforward scaling from laboratory to production by extending operation time. | seqens.com |
Catalytic Approaches and Activation Strategies for this compound
Novel catalytic methods are expanding the synthetic utility of this compound and related compounds by providing new pathways for their activation. These strategies include photocatalysis and organocatalysis, which offer mild and selective reaction conditions.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for activating sulfonyl chlorides. researchgate.net This approach involves the single-electron transfer from a photocatalyst, excited by visible light, to the sulfonyl chloride. This process can generate sulfonyl radical intermediates, which can then participate in a variety of synthetic transformations, such as the hydrosulfonylation of alkenes. researchgate.netacs.org Researchers have also demonstrated the chromoselective synthesis of sulfonyl chlorides from S-arylthioacetates using potassium poly(heptazine imide) (K-PHI) as a photocatalyst, where the reaction outcome can be controlled by simply changing the wavelength of the incident light. nih.gov Under blue light irradiation, the photocatalyst mediates the oxidation of an intermediate sulfenyl chloride to the desired sulfonyl chloride. nih.gov
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, provides an environmentally friendly methodology for enantioselective transformations. acs.org Cinchona alkaloids, for example, have been successfully employed as catalysts in the highly enantioselective sulfenylation of 3-substituted oxindoles using electrophilic sulfur reagents. acs.orgnih.gov This approach allows for the asymmetric construction of challenging quaternary chiral centers containing sulfur. acs.org Furthermore, researchers have identified sulfenate anions, generated from sulfoxides, as a new class of organocatalysts capable of promoting reactions like the coupling of benzyl (B1604629) halides. nih.gov The development of catalytic enantioselective sulfenylation reactions remains an active area of research. rsc.org
Exploration of Novel Reactivity Patterns and Synthetic Utilities
Beyond its traditional role as a sulfenylating agent, research is uncovering new reactivity patterns for this compound and its structural analogs, expanding their application in organic synthesis.
One area of innovation involves leveraging the corresponding sulfonyl chloride (4-nitrobenzenesulfonyl chloride, or p-NsCl) in metal-catalyzed cross-coupling reactions. Traditionally used as a protecting group, the p-Ns group has been shown to participate in Suzuki-Miyaura coupling reactions and direct C-H bond activation couplings with aryl compounds, demonstrating its versatility as a synthetic building block. guidechem.com
The generation of radical intermediates from sulfenyl and sulfonyl chlorides under photochemical conditions has also opened up new synthetic avenues. The photochemical cleavage of the S-Cl bond in organosulfenyl chlorides generates thiyl radicals. rsc.orgrsc.org These radicals can undergo homo-coupling to form symmetrical disulfides or cross-coupling with other radicals, providing a clean and efficient, catalyst-free method for disulfide bond formation. rsc.orgrsc.org Similarly, sulfonyl radicals generated from sulfonyl chlorides via photocatalysis can be trapped to form sulfinate salts, which can then be alkylated, showcasing a novel late-stage functionalization strategy for sulfonamides. acs.org This reactivity transforms the sulfonamide group from a typically robust functional group into a versatile handle for further molecular elaboration. acs.org
Q & A
Q. How can researchers synthesize sulfenamides using this compound?
- Methodological Answer : React this compound with primary or secondary amines in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Use triethylamine as a base to scavenge HCl. For diarylamines, monitor reaction progress via TLC to distinguish between N-sulfenylation and competing C-sulfenylation products. Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.5–8.5 ppm) and sulfenyl chloride groups.
- Mass Spectrometry : Employ EI-MS or ESI-MS to confirm molecular ion peaks (e.g., [M]⁺ at m/z 221.62 for C₆H₄ClNO₂S).
- FT-IR : Detect S–Cl stretching vibrations (~550 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction pathways involving this compound be optimized to suppress undesired triple-bond addition products?
- Methodological Answer : Add 1.0 equiv of tetrabutylammonium iodide (n-Bu₄NI) to reactions in dichloroethane (DCE). The iodide anion acts as a stronger nucleophile than chloride, promoting dealkylation after cyclization and suppressing alkyne addition byproducts (e.g., in indole synthesis). Monitor reaction progress via HPLC to ensure >95% selectivity for cyclized products .
Q. What factors influence the regioselectivity of sulfenylation reactions with this compound?
- Methodological Answer :
- Electronic Effects : Electron-rich amines favor N-sulfenylation, while electron-deficient substrates may undergo C-sulfenylation. Use Hammett plots to predict substituent effects.
- Steric Effects : Bulky amines (e.g., 2,6-diisopropylaniline) favor C-sulfenylation due to hindered nucleophilic attack.
- Additives : Catalytic AgOTf or Ph₂SO enhances electrophilic activation of the sulfenyl chloride, improving regiocontrol .
Q. How does the choice of activating reagent impact glycosylation reactions using thioglycoside donors with this compound?
- Methodological Answer :
- Ph₂SO/Tf₂O : Ideal for O-glycosylation with free C2–OH acceptors, yielding 1,2-trans products via neighboring-group participation.
- NIS/TMSOTf : Suitable for sterically hindered acceptors, but may require lower temperatures (–20°C) to prevent decomposition.
- This compound/AgOTf : Enables β-selective glycosylation with primary alcohols (e.g., galactose C6–OH) in >80% yield .
Q. What strategies mitigate decomposition of this compound under hydrolytic conditions?
- Methodological Answer :
- Stabilization : Use molecular sieves (3Å) in reactions to absorb trace moisture.
- Alternative Solvents : Replace polar aprotic solvents (e.g., DMF) with anhydrous toluene or DCE.
- Inert Atmosphere : Conduct reactions under argon with rigorous exclusion of CO₂ and humidity .
Q. How can researchers analyze and quantify toxic decomposition products (e.g., NOₓ, SOₓ) from this compound reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
